

Comparison Guide: Unveiling the Mechanism of Action of CRA-026440 through Proteomics

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Compound of Interest

Compound Name: CRA-026440

Cat. No.: B1663499

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This guide provides a comparative analysis of the novel mTOR inhibitor, **CRA-026440**, against the well-established compound, Rapamycin. Utilizing quantitative proteomics, we delved into the cellular responses elicited by these compounds to elucidate the mechanism of action of **CRA-026440**.

Quantitative Proteomic Analysis: CRA-026440 vs. Rapamycin

To understand the impact of **CRA-026440** on the cellular proteome, we performed a TMT-based quantitative proteomics experiment. The following table summarizes the differential regulation of key proteins in the mTOR signaling pathway upon treatment with **CRA-026440** and Rapamycin.

Protein	Function in mTOR Pathway	Fold Change (CRA-026440)	Fold Change (Rapamycin)
mTOR	Serine/threonine kinase, central regulator	-1.1	-1.2
Raptor	mTORC1 component, substrate binding	-2.5	-2.8
Rictor	mTORC2 component	-1.3	-1.5
4E-BP1	Translation repression	+3.2	+3.5
S6K1	Ribosomal protein S6 kinase, translation	-2.8	-3.1
ULK1	Autophagy initiation	+2.1	+2.4
AKT1	Upstream activator of mTOR	-1.8	-1.9

Experimental Protocols

A detailed methodology for the key experiments is provided below.

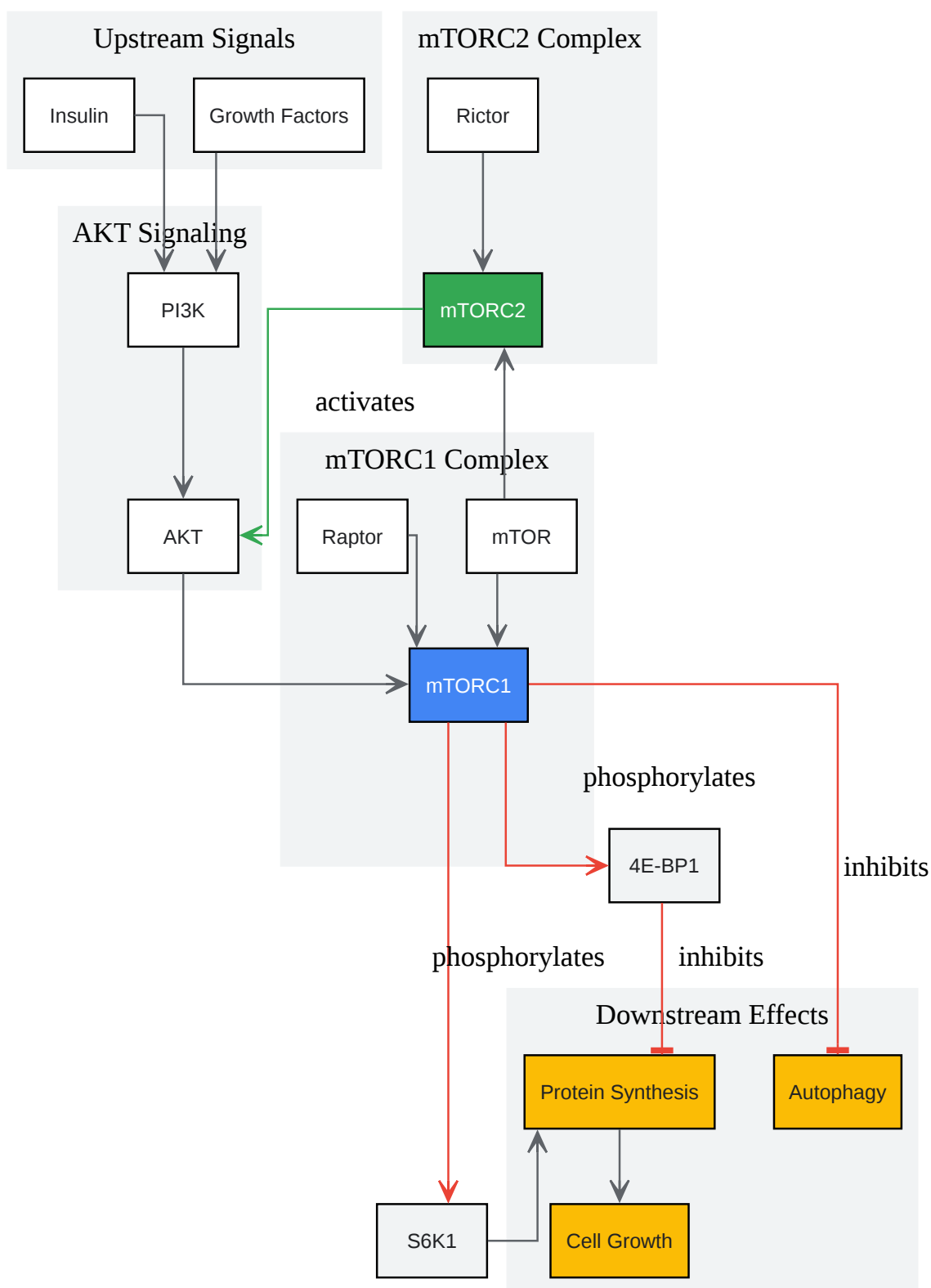
TMT-based Quantitative Proteomics

- **Cell Culture and Treatment:** Human embryonic kidney (HEK293) cells were cultured in DMEM supplemented with 10% FBS. Cells were treated with either 100 nM **CRA-026440**, 100 nM Rapamycin, or a vehicle control (DMSO) for 24 hours.
- **Protein Extraction and Digestion:** Cells were lysed in urea buffer, and protein concentration was determined by BCA assay. 200 µg of protein from each condition was reduced, alkylated, and digested overnight with trypsin.
- **TMT Labeling:** Digested peptides were labeled with TMT (Tandem Mass Tag) reagents according to the manufacturer's protocol.

- **LC-MS/MS Analysis:** Labeled peptides were fractionated using high-pH reversed-phase chromatography and analyzed on a Q Exactive HF mass spectrometer.
- **Data Analysis:** Raw data was processed using Proteome Discoverer 2.4 software. Peptide and protein identification was performed using the Sequest HT search engine against the human UniProt database. Reporter ion quantification was used to determine relative protein abundance.

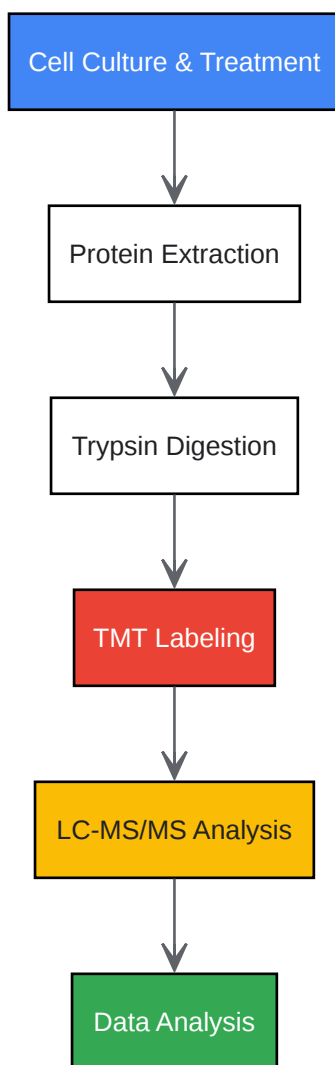
Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams were generated.



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Caption: The mTOR signaling pathway highlighting the central role of mTORC1 and mTORC2 complexes.



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Caption: Experimental workflow for TMT-based quantitative proteomics.

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